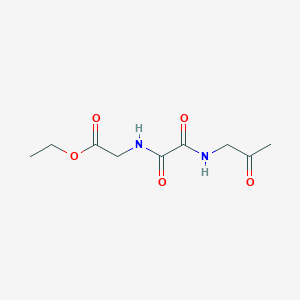
Ethyl (2-oxo-2-((2-oxopropyl)amino)acetyl)glycinate
Overview
Description
N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide typically involves the reaction of ethoxycarbonylmethylamine with acetonyloxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide can be compared with other similar compounds, such as:
N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide: A fluorescent indicator for intracellular chloride ions.
N-(Ethoxycarbonyl)-L-leucine: An amino acid derivative with potential pharmacological applications.
Properties
Molecular Formula |
C9H14N2O5 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
ethyl 2-[[2-oxo-2-(2-oxopropylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C9H14N2O5/c1-3-16-7(13)5-11-9(15)8(14)10-4-6(2)12/h3-5H2,1-2H3,(H,10,14)(H,11,15) |
InChI Key |
ZVSZTTAVBDADNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=O)NCC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
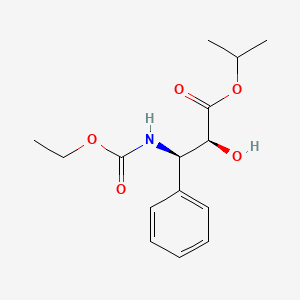
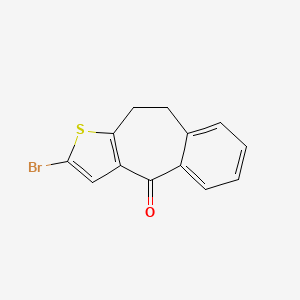
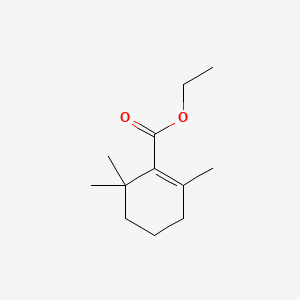
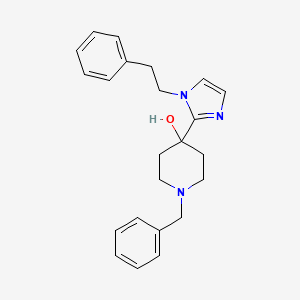
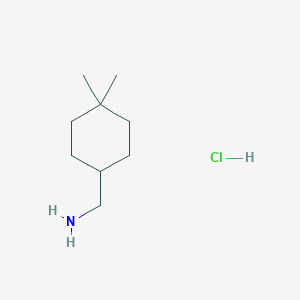

![3-[1-(4-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester](/img/structure/B8695235.png)

![4-(Chloromethyl)-5-methyl-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B8695248.png)

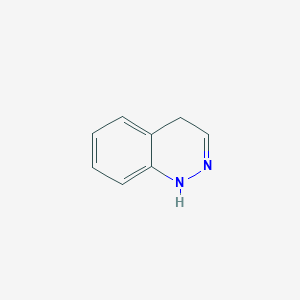
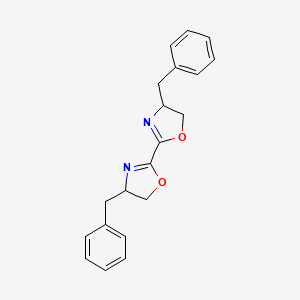
![3-Bromo-N-butylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B8695271.png)

